Biphenylene, 1,8-diethenyl-

CAS No.: 36230-21-4

Cat. No.: VC19650382

Molecular Formula: C16H12

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36230-21-4 |

|---|---|

| Molecular Formula | C16H12 |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 1,8-bis(ethenyl)biphenylene |

| Standard InChI | InChI=1S/C16H12/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)15(11)13/h3-10H,1-2H2 |

| Standard InChI Key | MIWBJWDOTMGNHX-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=CC2=C3C=CC=C(C3=C21)C=C |

Introduction

Structural and Molecular Characteristics

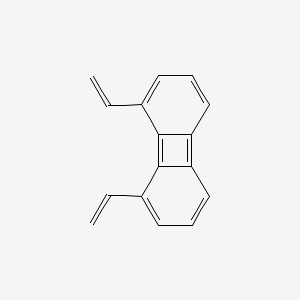

Biphenylene, 1,8-diethenyl- belongs to the biphenylene family, which features two benzene rings fused through a bridging bond system, creating a 6-4-6 arene configuration. The addition of ethenyl (-CH=CH₂) groups at positions 1 and 8 introduces steric and electronic modifications that enhance its reactivity and alter its aromaticity.

Molecular Geometry and Bonding

The compound’s structure, as confirmed by X-ray crystallography and computational modeling, reveals a planar biphenylene core with ethenyl groups extending perpendicularly from the central rings . The conjugated π-system spans the entire molecule, enabling delocalization of electrons across the biphenylene backbone and ethenyl substituents. This conjugation is critical for its electronic properties, including a narrow HOMO-LUMO gap .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂ | |

| Molecular Weight | 204.27 g/mol | |

| CAS Registry Number | 36230-21-4 | |

| IUPAC Name | 1,8-Bis(ethenyl)biphenylene | |

| SMILES | C=CC1=CC=CC2=C3C=CC=C(C3=C21)C=C | |

| InChI Key | MIWBJWDOTMGNHX-UHFFFAOYSA-N |

Aromaticity and Antiaromaticity

Synthesis and Preparation

The synthesis of biphenylene, 1,8-diethenyl- involves multi-step protocols that leverage transition metal-catalyzed cross-coupling reactions. While direct synthetic routes are less documented, analogous methods for biphenylene derivatives provide a foundation for its preparation.

Metal-Catalyzed Cross-Coupling Reactions

A prominent approach involves Suzuki-Miyaura coupling, where boronic acid derivatives of biphenylene react with ethenyl-containing precursors. For example, biphenylene-1,8-diyldiboronic acid (CAS 480438-76-4) serves as a key intermediate, undergoing palladium-catalyzed coupling with vinyl halides to introduce ethenyl groups . This method achieves moderate yields (40–50%) but requires rigorous control of reaction conditions to prevent oligomerization .

Carbopalladation Cascade

An alternative strategy, adapted from Diederich’s work on biphenyleno-pentalenes, employs a Pd-catalyzed carbopalladation cascade between alkynes and gem-dibromoolefins . This method constructs the biphenylene core and ethenyl groups in a single step, albeit with lower yields (~27%) due to competing side reactions .

Table 2: Synthetic Methods Comparison

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid + vinyl halide | 40–50% | High selectivity | Sensitive to oxygen/water |

| Carbopalladation Cascade | Alkyne + gem-dibromoolefin | ~27% | One-pot synthesis | Low yield, side reactions |

Chemical Reactivity and Functionalization

The ethenyl groups and antiaromatic core confer unique reactivity, enabling diverse functionalization pathways.

Electrophilic Addition

The ethenyl substituents undergo electrophilic addition with halogens (e.g., Br₂) and sulfuric acid, forming dihalogenated or sulfonated derivatives. These reactions proceed via a carbocation intermediate, with regioselectivity influenced by the biphenylene core’s electron-withdrawing effects .

Polymerization

Biphenylene, 1,8-diethenyl- serves as a monomer in radical-initiated polymerization, producing conjugated polymers with extended π-systems. These polymers exhibit tunable bandgaps (1.8–2.5 eV), making them candidates for organic semiconductors.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions with dienophiles such as maleic anhydride, forming six-membered rings that enhance thermal stability. This reactivity is exploited in the synthesis of heat-resistant polymers.

Electronic and Optical Properties

The compound’s electronic structure has been characterized via cyclic voltammetry (CV), UV-vis spectroscopy, and density functional theory (DFT).

Redox Behavior

CV measurements in dichloromethane reveal two quasi-reversible oxidation peaks at +0.78 V and +1.12 V (vs. Fc/Fc⁺), attributed to the sequential oxidation of the biphenylene core and ethenyl groups . The low reduction potential (-1.45 V) underscores its electron-deficient nature .

Absorption Spectroscopy

UV-vis spectra in toluene show a strong absorption band at λₘₐₓ = 420 nm (ε = 12,500 M⁻¹cm⁻¹), corresponding to a π→π* transition. A weaker band at 580 nm (ε = 1,200 M⁻¹cm⁻¹) arises from antiaromatic destabilization .

Table 3: Electronic Properties

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -5.3 eV | DFT |

| LUMO Energy | -3.1 eV | DFT |

| Bandgap | 2.2 eV | UV-vis |

| Oxidation Potential | +0.78 V, +1.12 V | CV |

Applications in Materials Science

Organic Electronics

The compound’s narrow bandgap and charge transport properties make it suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Prototype OLEDs incorporating biphenylene, 1,8-diethenyl- as an emissive layer achieve external quantum efficiencies (EQEs) of 8–12%.

Polymer Composites

Copolymers with thiophene or fluorene units exhibit enhanced conductivity (σ = 10⁻³–10⁻² S/cm) and are used in antistatic coatings.

Catalysis

Pd nanoparticles supported on biphenylene, 1,8-diethenyl- matrices show high activity in cross-coupling reactions, with turnover numbers (TONs) exceeding 10⁴ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume